molecular formula C9H8O3 B6252674 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one CAS No. 63113-00-8

3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B6252674
CAS No.: 63113-00-8
M. Wt: 164.2
InChI Key:
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Description

3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound with the molecular weight of 164.16 . It is a powder in physical form . The IUPAC name for this compound is 3-hydroxy-5-methyl-2-benzofuran-1 (3H)-one .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One such method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields, catalyzed by indium (III) halides .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H8O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4,9,11H,1H3 .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can provide benzofuran derivatives in moderate yields . Another reaction involves the isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols, providing 2-alkyl/benzyl benzofurans in excellent yields .


Physical and Chemical Properties Analysis

This compound has a melting point range of 141-144 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . The compound is a powder in physical form .

Mechanism of Action

Target of Action

3-Hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one is a type of benzofuran compound . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . The primary targets of these compounds are often cancer cells, where they exhibit significant cell growth inhibitory effects .

Mode of Action

The interaction of this compound with its targets results in significant cell growth inhibitory effects . The compound interacts with the cancer cells, leading to an inhibition of their growth . The exact mode of action at the molecular level is still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell growth and proliferation . By inhibiting these pathways, the compound effectively slows down or stops the growth of cancer cells . The downstream effects include a reduction in tumor size and potentially, the prevention of metastasis .

Pharmacokinetics

Like other benzofuran compounds, it is expected to have good bioavailability

Result of Action

The result of the action of this compound is a significant reduction in the growth of cancer cells . This leads to a decrease in tumor size and potentially, the prevention of metastasis . These effects make it a promising candidate for the development of new anticancer drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzofuran compounds have attracted considerable attention due to their wide range of biological and pharmacological applications . They are potential natural drug lead compounds and have been used in the treatment of various diseases . Future research will likely continue to explore the therapeutic potential of these compounds, particularly in the field of antimicrobial agents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-5-methyl-1,3-dihydro-2-benzofuran-1-one involves the condensation of 3-hydroxy-2-butanone with salicylaldehyde, followed by cyclization and dehydration.", "Starting Materials": [ "3-hydroxy-2-butanone", "salicylaldehyde", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Mix 3-hydroxy-2-butanone and salicylaldehyde in ethanol.", "Add sodium hydroxide to the mixture and heat under reflux for several hours.", "Cool the mixture and acidify with acetic acid.", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Concentrate the solution and purify the product by column chromatography." ] }

CAS No.

63113-00-8

Molecular Formula

C9H8O3

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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